2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Lipophilicity Membrane permeability ADME

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid (Boc-cycloheptylglycine) is a protected non‑proteinogenic α‑amino acid featuring a sterically demanding, seven‑membered cycloheptyl side chain and an acid‑labile Boc N‑terminus. With a molecular formula of C14H25NO4 and a molecular weight of 271.36 g mol⁻¹, it serves as a key building block for the introduction of conformational constraint and elevated lipophilicity into peptide‑based research candidates.

Molecular Formula C14H25NO4
Molecular Weight 271.35
CAS No. 1483729-29-8
Cat. No. B3241767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
CAS1483729-29-8
Molecular FormulaC14H25NO4
Molecular Weight271.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyADXRJYZTIHABDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid (CAS 1483729-29-8) – Procurement-Relevant Identity and Comparator Landscape


2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid (Boc-cycloheptylglycine) is a protected non‑proteinogenic α‑amino acid featuring a sterically demanding, seven‑membered cycloheptyl side chain and an acid‑labile Boc N‑terminus . With a molecular formula of C14H25NO4 and a molecular weight of 271.36 g mol⁻¹, it serves as a key building block for the introduction of conformational constraint and elevated lipophilicity into peptide‑based research candidates . Commercially available at ≥97% purity, this compound is directly compared below against its most relevant cycloalkylglycine analogs: Boc‑cyclohexylglycine, Boc‑cyclopentylglycine, and the acyclic Boc‑valine.

Why a Simple Boc-Cycloalkylglycine Swap Often Fails – Critical Differentiation Drivers for 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid


Cycloalkylglycine‑based building blocks are not freely interchangeable. Even a single methylene unit change in the ring size alters lipophilicity (ΔlogP ≈0.18–0.38), steric bulk (ΔMW ≈14–28 g mol⁻¹), and the conformational ensemble accessible to the peptide backbone [1]. The seven‑membered cycloheptyl ring populates twist‑chair and boat conformations that are fundamentally different from the rigid chair of cyclohexane, directly influencing peptide folding propensity and metabolic stability [2]. These quantifiable differences dictate that substitution without verification will change key properties such as membrane permeability, target affinity, and in‑vivo clearance. The evidence below substantiates exactly where Boc‑cycloheptylglycine diverges from its closest analogs.

Head‑to‑Head Quantitative Data: 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid vs. Closest Cycloalkylglycine Analogs


LogP Step‑Change: Higher Lipophilicity vs. Cyclohexyl and Cyclopentyl Analogs

The octanol‑water partition coefficient (logP) of Boc‑cycloheptylglycine (3.115) is substantially higher than that of Boc‑cyclohexylglycine (2.936) and Boc‑cyclopentylglycine (2.74) [1]. This increment corresponds to a ~1.5‑fold increase in lipophilicity per methylene expansion, a trend that translates into potentially greater passive membrane permeability and higher volumes of distribution for peptides incorporating the cycloheptyl residue .

Lipophilicity Membrane permeability ADME

Molecular Size Gradient: Quantifiable Steric Bulk Differentiation

The molecular weight of Boc‑cycloheptylglycine (271.36 g mol⁻¹) is 14 g mol⁻¹ greater than Boc‑cyclohexylglycine (257.33 g mol⁻¹) and 28 g mol⁻¹ greater than Boc‑cyclopentylglycine (243.30 g mol⁻¹) . This progressive mass increase, coupled with the expansion in number of heavy atoms and solvent‑accessible surface area, provides quantifiable steric differentiation that can be used to fine‑tune enzyme active‑site complementarity or protein‑protein interface contacts.

Steric hindrance Molecular recognition Peptide design

Conformational Ensemble Divergence: Cycloheptyl Ring vs. Cyclohexyl Chair

The cycloheptyl ring populates twist‑chair and boat conformations that differ fundamentally from the single, rigid chair conformation of cyclohexane [1]. This altered energy landscape imposes distinct φ/ψ backbone dihedral angle constraints when incorporated into peptides, potentially leading to different secondary‑structure propensities compared to Boc‑cyclohexylglycine. While direct quantitative comparison of peptide dihedral angles is not available for these specific building blocks, the established conformational behavior of the parent cycloalkanes provides a class‑level inference that the cycloheptyl variant will introduce a broader, more flexible conformational space [1].

Conformational constraint Peptide folding Structure–activity relationship

Commercial Availability and Purity Benchmarking

Boc‑cycloheptylglycine is offered at ≥97% purity by multiple vendors, matching or exceeding the typical purity specifications of its cyclohexyl and cyclopentyl counterparts . While not a primary scientific differentiator, consistent high purity reduces the need for additional purification steps and supports reproducible structure‑activity campaigns.

Procurement Quality control Supply chain

Optimal Use Cases for 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid Based on Verified Differentiators


Design of Membrane‑Permeable Peptide Therapeutics

The increased logP (+0.18 to +0.38) of the cycloheptyl residue relative to smaller cycloalkylglycines makes it a preferred choice when passive membrane diffusion is rate‑limiting. Incorporating Boc‑cycloheptylglycine into linear or cyclic peptide leads can predictably enhance cell permeability without introducing aromatic or halogenated substituents that might alter pharmacology .

Steric Probing of Enzyme Active Sites

The quantifiable molecular weight and steric bulk increment (14–28 g mol⁻¹) over cyclohexyl and cyclopentyl analogs allows systematic exploration of size‑dependent binding pockets. Researchers can use the cycloheptyl building block to differentiate between steric and electronic contributions to substrate recognition .

Conformation‑Constrained Peptide Engineering

The non‑chair conformational ensemble of the cycloheptyl ring provides a unique tool for imposing backbone constraints that differ from those of the canonical cyclohexylglycine. This property is valuable for disrupting β‑sheet aggregation or for mimicking the transient conformations of protein loops during molecular recognition [1].

Scale‑Up‑Ready Synthesis with Consistent Purity

Because Boc‑cycloheptylglycine is commercially available at ≥97% purity from multiple vendors, it can be seamlessly integrated into parallel synthesis or library production workflows without the need for in‑house purification, lowering process development costs .

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.